molecular formula C18H14BrN3O2 B8643117 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide

Cat. No.: B8643117
M. Wt: 384.2 g/mol
InChI Key: FKJQZXKKRQMVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is an organic compound that features a bromine atom, a phenylmethyl ether group, and a pyridazinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide typically involves a multi-step processThe final step involves the coupling of the pyridazinyl group under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide
  • 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide

InChI

InChI=1S/C18H14BrN3O2/c19-14-6-7-17(24-12-13-4-2-1-3-5-13)16(10-14)18(23)22-15-8-9-20-21-11-15/h1-11H,12H2,(H,20,22,23)

InChI Key

FKJQZXKKRQMVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5, method C; 200 mg, 0.651 mmol) was added to a stirred suspension of CDI (106 mg, 0.651 mmol) in THF (10 ml) under nitrogen at 20° C. The reaction mixture was stirred at room temperature for 10 min and 4-pyridazinamine (may be prepared as described in Description 11; 61.9 mg, 0.65 mmol) was added dropwise. After refluxing for 14 h, the reaction mixture was concentrated. Water was added to the residue and the mixture was extracted with ethyl acetate (3×50 ml). The organic phase was washed with saturated brine (25 ml), dried over sodium sulphate and evaporated in vacuo. The residue was washed with methanol to yield the title compound as a white solid. 95 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
61.9 mg
Type
reactant
Reaction Step Two

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